molecular formula C9H13N3O4 B11094189 3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate

3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B11094189
M. Wt: 227.22 g/mol
InChI Key: GCIWICFINLMKLE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both amino and carboxylate groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to the presence of both amino and carboxylate groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 4-amino-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)5(13)4-15-8(14)6-7(10)12-16-11-6/h4H2,1-3H3,(H2,10,12)

InChI Key

GCIWICFINLMKLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=NON=C1N

Origin of Product

United States

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